Product packaging for 1,1,3-Tribromo-1-fluorononane(Cat. No.:CAS No. 920264-91-1)

1,1,3-Tribromo-1-fluorononane

Cat. No.: B12621162
CAS No.: 920264-91-1
M. Wt: 382.93 g/mol
InChI Key: GZCSSWCOUWACJN-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-1-fluorononane (CAS: Not assigned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16Br3F B12621162 1,1,3-Tribromo-1-fluorononane CAS No. 920264-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920264-91-1

Molecular Formula

C9H16Br3F

Molecular Weight

382.93 g/mol

IUPAC Name

1,1,3-tribromo-1-fluorononane

InChI

InChI=1S/C9H16Br3F/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3

InChI Key

GZCSSWCOUWACJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(F)(Br)Br)Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1,1,3 Tribromo 1 Fluorononane

Elucidation of Carbon-Halogen Bond Reactivity Pathways

The reactivity of carbon-halogen bonds in 1,1,3-Tribromo-1-fluorononane is dictated by the nature of the halogen and its position within the molecule. The carbon-bromine bonds are generally more susceptible to cleavage than the carbon-fluorine bond due to the lower bond dissociation energy of the C-Br bond.

Nucleophilic Substitution Reactions (SN1, SN2) at Brominated and Fluorinated Carbons

Nucleophilic substitution reactions at the halogenated carbons of this compound are expected to be highly dependent on the reaction conditions and the specific carbon atom being targeted.

At the C1 position: The carbon atom bonded to three bromine atoms and one fluorine atom is highly electron-deficient. However, it is also sterically hindered, which would generally disfavor a direct SN2 attack by a nucleophile. An SN1-type mechanism is also unlikely due to the instability of the resulting carbocation, which would be destabilized by the electron-withdrawing inductive effects of the remaining halogens. If substitution were to occur at C1, it would likely proceed through a more complex mechanism, possibly involving initial attack at a bromine atom.

At the C3 position: The carbon atom at the 3-position is bonded to one bromine atom and is a secondary carbon. This position is more amenable to both SN1 and SN2 reactions. In the presence of a strong, non-bulky nucleophile and a polar aprotic solvent, an SN2 reaction would be favored. Conversely, with a weak nucleophile in a polar protic solvent, an SN1 mechanism involving the formation of a secondary carbocation could be operative. The stability of this carbocation would be influenced by the inductive effect of the CBr2F group at the 1-position.

The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-bromine bonds, making it much less reactive towards nucleophilic substitution under typical conditions.

Elimination Reactions (E1, E2) and the Formation of Olefinic and Alkynic Intermediates

The presence of bromine atoms at both the 1- and 3-positions, along with protons on the adjacent carbon atoms, makes this compound a candidate for elimination reactions.

β-Elimination: Treatment with a strong, non-nucleophilic base could induce β-elimination. The most likely pathway would involve the removal of a proton from the C2 position and the departure of the bromide ion from the C3 position, leading to the formation of 1,1-dibromo-1-fluoro-non-2-ene. An E2 mechanism would be favored by a strong base and a suitable anti-periplanar arrangement of the proton and the leaving group. An E1 mechanism could compete with the SN1 reaction at the C3 position under conditions that favor carbocation formation.

α-Elimination: The C1 position, bearing three bromine atoms and a fluorine atom, does not have any α-protons, making α-elimination from this carbon impossible. However, the presence of multiple halogens can increase the acidity of adjacent C-H bonds, facilitating elimination reactions. libretexts.org

Further elimination reactions from the initially formed olefinic intermediates could potentially lead to the formation of alkynic or allenic structures, depending on the reaction conditions and the regioselectivity of the subsequent elimination steps.

Rearrangement Processes and their Impact on Product Distribution

Carbocationic intermediates, such as the one that could be formed at the C3 position during an SN1 or E1 reaction, are susceptible to rearrangement. A 1,2-hydride shift from the C2 or C4 position to the C3 carbocation could lead to a more stable secondary carbocation. However, the presence of the bulky and electron-withdrawing tribromofluoromethyl group might influence the propensity for and the direction of such rearrangements. Any rearrangement would significantly alter the product distribution, leading to a mixture of constitutional isomers.

Radical-Mediated Transformations: Initiation, Propagation, and Termination Steps

The relatively weak carbon-bromine bonds in this compound make it susceptible to radical-mediated transformations. These reactions are typically initiated by heat or light in the presence of a radical initiator.

Initiation: The reaction would begin with the homolytic cleavage of the weakest bond. The C-Br bonds have lower bond dissociation energies than the C-F and C-C bonds, and thus, one of the C-Br bonds would be the first to break, forming a bromine radical and a carbon-centered radical. The C-Br bond at the 3-position is likely to be weaker than the C-Br bonds at the 1-position due to the cumulative electron-withdrawing effect of the other halogens at C1.

Propagation: The resulting carbon-centered radical can then participate in a variety of propagation steps. For example, in a radical substitution reaction, the carbon radical could abstract a hydrogen atom from a solvent molecule, or it could react with another molecule to propagate the chain. In the context of a radical addition to an alkene, the carbon radical would add across the double bond.

Termination: The radical chain reaction is terminated when two radicals combine. This can involve the combination of two carbon-centered radicals, two bromine radicals, or a carbon-centered radical and a bromine radical.

The regioselectivity of radical reactions is often governed by the stability of the radical intermediates formed. youtube.com In the case of this compound, the stability of the potential carbon-centered radicals would need to be considered to predict the major products.

Analysis of Chemoselectivity and Regioselectivity in Transformations of Multi-Halogenated Substrates

In a molecule with multiple reactive sites, such as this compound, chemoselectivity and regioselectivity are crucial considerations.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In this molecule, the primary competition is between the C-Br bonds at the 1- and 3-positions. The C-Br bond at the 3-position is a secondary bromide, which is generally more reactive in SN1 and E1 reactions than the gem-dibromide at the 1-position. In SN2 reactions, the less sterically hindered C3 position would also be favored. In radical reactions, the relative bond dissociation energies will be the determining factor. wikipedia.org

Regioselectivity: This refers to the preference for reaction at one position over another. For elimination reactions, the regioselectivity will be determined by the relative acidity of the protons on the adjacent carbons (C2 and C4) and the stability of the resulting alkene (Zaitsev's vs. Hofmann's rule). For radical halogenation, the reaction will preferentially occur at the position that forms the most stable radical intermediate. youtube.com The presence of multiple halogens can significantly influence the electronic environment and thus the regiochemical outcome of reactions. nih.govacs.org

Kinetic Studies and Thermodynamic Considerations Influencing Reaction Outcomes

The outcome of any reaction involving this compound is ultimately governed by the kinetics and thermodynamics of the competing pathways.

Kinetic Control: Under kinetic control (lower temperatures, shorter reaction times), the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. For example, in an elimination reaction, the kinetically favored product might arise from the abstraction of the most accessible proton.

Thermodynamic Control: Under thermodynamic control (higher temperatures, longer reaction times), the major product will be the most stable one. For instance, the thermodynamically favored alkene in an elimination reaction would be the most substituted one (Zaitsev's product).

A comprehensive understanding of the reaction mechanisms of this compound would require detailed kinetic studies to determine the rate laws and activation parameters for the various possible reactions. Thermodynamic data, such as bond dissociation energies and the relative stabilities of intermediates and products, are also essential for predicting the favored reaction pathways.

Below is a table summarizing the key reactive sites and potential reaction pathways for this compound.

Reactive SitePotential Reaction Type(s)Key IntermediatesFactors Influencing Selectivity
C1-Br Nucleophilic Substitution (unlikely), Radical AbstractionCarbon-centered radical at C1Steric hindrance, high bond dissociation energy relative to C3-Br
C3-Br SN1, SN2, E1, E2, Radical AbstractionSecondary carbocation at C3, secondary radical at C3Nature of nucleophile/base, solvent, temperature
C-F Generally unreactive-High bond strength
C-H (at C2, C4) Deprotonation in Elimination ReactionsAlkenesBase strength, steric hindrance

Computational Chemistry Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex molecules such as this compound. Through the use of sophisticated theoretical models and computational software, chemists can predict reaction pathways, characterize transient intermediates, and analyze the high-energy transition states that govern the kinetics and thermodynamics of a chemical transformation. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

For a molecule like this compound, which possesses multiple reactive sites, computational analysis can be particularly insightful. The presence of different halogen atoms (fluorine and bromine) on the same carbon and another bromine on a secondary carbon introduces a variety of potential reaction pathways, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational methods can help determine which of these pathways is energetically more favorable under specific reaction conditions.

Density Functional Theory (DFT) is a commonly employed computational method for these types of investigations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states.

A key aspect of this analysis is the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. By comparing the activation energies of competing reaction pathways, researchers can predict the major and minor products of a reaction. For instance, a computational study could compare the energy barriers for the substitution of the different bromine atoms in this compound to predict which is more likely to be displaced by a nucleophile.

Transition state analysis is another critical component of these computational investigations. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the pinnacle of the energy barrier. Computational software can be used to perform a vibrational frequency analysis on a calculated transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The table below illustrates the type of data that could be generated from a hypothetical DFT study on the nucleophilic substitution of this compound with a generic nucleophile (Nu-), comparing the SN2 pathways at the C1 and C3 positions.

Parameter SN2 Reaction at C1 SN2 Reaction at C3
Activation Energy (kcal/mol)28.522.1
C-Br Bond Length in Transition State (Å)2.352.42
C-Nu Bond Length in Transition State (Å)2.182.25
Imaginary Frequency (cm-1)-350-315

In addition to predicting reaction outcomes, computational chemistry can also be used to understand the role of the solvent in a reaction. By incorporating a solvent model into the calculations, it is possible to simulate how solvent molecules interact with the reactants and transition state, and how this influences the reaction energetics.

Furthermore, computational studies can provide insights into the electronic structure of the transition state. Analysis of the molecular orbitals and charge distribution can reveal the nature of the electronic changes that occur during the reaction, helping to rationalize the observed reactivity.

For a molecule as complex as this compound, a comprehensive computational study would likely involve the investigation of multiple competing reaction pathways under a variety of conditions. The results of such a study would provide a detailed mechanistic picture that could guide the design of new synthetic routes and the development of novel chemical transformations.

Sophisticated Spectroscopic and Chromatographic Methods for Structural Elucidation and Analysis of 1,1,3 Tribromo 1 Fluorononane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a polyhalogenated compound like 1,1,3-Tribromo-1-fluorononane, a multi-faceted NMR approach involving proton (¹H), carbon (¹³C), and fluorine-19 (¹⁹F) nuclei, along with two-dimensional (2D) experiments, is essential for a complete structural assignment.

Proton (¹H) NMR and Carbon (¹³C) NMR: Chemical Shift Analysis and Coupling Patterns in Highly Halogenated Environments

The presence of multiple electronegative halogen atoms significantly influences the electronic environment of nearby protons and carbons, leading to predictable changes in their NMR spectra.

In the ¹H NMR spectrum, protons on or near carbons bearing halogens are deshielded and thus resonate at a lower field (higher ppm value) compared to those in a simple alkane. youtube.comlibretexts.org The proton at the C3 position (CHBr) is expected to show a significant downfield shift due to the adjacent bromine atom. Protons on C2 will also be shifted downfield, influenced by the halogens at both C1 and C3. Furthermore, these C2 protons will exhibit complex splitting patterns due to coupling with the proton on C3 and the fluorine atom on C1.

The ¹³C NMR spectrum provides critical information about the carbon backbone. Carbons directly bonded to electronegative atoms experience a strong deshielding effect, causing their signals to appear at lower fields. libretexts.orgpressbooks.pub Therefore, C1 (CBr₂F) and C3 (CHBr) are expected to have the most downfield chemical shifts in the aliphatic region. The presence of heavy atoms like bromine can also influence the precision of NMR predictions, a phenomenon known as the 'heavy atom effect'. rsc.org The coupling between carbon and fluorine (¹JC-F, ²JC-F, etc.) provides further structural confirmation, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei. walisongo.ac.idresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Note: These are predicted values based on general principles and may vary depending on the solvent and experimental conditions.

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)¹³C Multiplicity (due to C-F coupling)
1--~70-90d (¹JCF ≈ 280-320 Hz)
2~2.5-3.0m~45-55d (²JCF ≈ 20-30 Hz)
3~4.5-5.0m~50-65d (³JCF ≈ 5-10 Hz)
4~1.8-2.2m~30-40t
5~1.2-1.6m~28-35t
6~1.2-1.6m~28-35t
7~1.2-1.6m~25-32t
8~1.2-1.6m~22-28t
9~0.9t~14q

Fluorine-19 (¹⁹F) NMR Spectroscopy: Diagnostic Signals and Through-Space/Bond Couplings

¹⁹F NMR is a highly sensitive technique for identifying and characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgslideshare.net This technique is characterized by a wide range of chemical shifts, making it very sensitive to the local electronic environment. slideshare.netthermofisher.comalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom at the C1 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to a carbon bearing two bromine atoms. The multiplicity of this signal is determined by through-bond couplings to neighboring protons, primarily the two protons on C2. This would likely result in a triplet, assuming free rotation around the C1-C2 bond. Long-range couplings to other protons in the molecule are also possible, although they are typically smaller. wikipedia.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure. science.govweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edulibretexts.org For this compound, COSY would establish the connectivity of the proton network, showing correlations between the proton on C3 and the protons on C2 and C4, and sequentially along the entire nonane (B91170) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly powerful for placing the halogen substituents. For example, HMBC would show correlations from the protons on C2 to both C1 and C3, confirming the location of the CBr₂F and CHBr groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This can provide insights into the molecule's three-dimensional structure and preferred conformations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a vital tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. chromatographyonline.comnih.gov

Isotopic Pattern Analysis for Polybrominated and Fluorinated Compounds

The most striking feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.69% and 49.31%, respectively). msu.edu The presence of three bromine atoms results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio of approximately 1:3:3:1. neu.edu.tr High-resolution instrumentation can measure the exact mass of these ions, allowing for the unambiguous determination of the elemental formula (C₉H₁₆Br₃F). The unique isotopic signature of bromine serves as a powerful diagnostic tool for identifying polybrominated compounds. researchgate.netlongdom.org

Expected Isotopic Pattern for the Molecular Ion [C₉H₁₆Br₃F]⁺

IonExpected Relative Intensity
M~25%
M+2~75%
M+4~75%
M+6~25%

Tandem Mass Spectrometry (MS/MS) for Characterizing Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to fragmentation to produce a series of product ions. This provides detailed structural information. nih.gov For this compound, the fragmentation would likely be initiated by the cleavage of the weakest bonds, which are the carbon-bromine bonds. msu.edumiamioh.edu

Common fragmentation pathways would include:

Loss of a bromine radical (•Br): This is a very common fragmentation for brominated compounds, leading to a prominent [M-Br]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide is another typical pathway.

Alpha-cleavage: Fragmentation of the carbon-carbon bonds adjacent to the halogenated carbons (e.g., cleavage of the C1-C2 or C3-C4 bond) would generate stable carbocations.

Cleavage of the alkyl chain: Fragmentation along the nonane chain would produce a series of characteristic alkyl and alkenyl fragment ions. msu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the functional groups present and offer insights into the molecule's conformational isomers. The vibrational modes of the molecule, which involve the stretching and bending of chemical bonds, are sensitive to the mass of the atoms and the strength of the bonds connecting them, providing a unique spectral fingerprint.

For this compound, the key vibrational modes of interest are the C-H, C-F, and C-Br stretching and bending frequencies. The long alkyl chain (-C9H16-) will give rise to characteristic alkane signals. The presence of multiple heavy bromine atoms and a fluorine atom on the same and adjacent carbon atoms is expected to introduce complex vibrational couplings and produce a rich and informative spectrum.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. This absorption corresponds to the excitation of molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for its constituent functional groups.

Key Expected IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H (alkane)Stretching2850-3000Strong
C-H (alkane)Bending1350-1480Medium
C-FStretching1000-1400Strong
C-BrStretching500-600Medium-Strong

The C-F stretching vibration typically appears as a strong band in the fingerprint region. The exact position of this band can be influenced by the presence of other halogens on the same carbon atom. The C-Br stretching vibrations occur at lower frequencies due to the heavier mass of the bromine atom. The presence of three bromine atoms may lead to multiple C-Br stretching bands.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly effective in identifying the C-Br bonds. The polarizability of the C-Br bond changes significantly during vibration, leading to a strong Raman signal. This can be advantageous for confirming the presence and number of bromine atoms in the molecule.

Conformational Insights:

Both IR and Raman spectroscopy can provide insights into the conformational isomers (rotamers) of this compound. Different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify and characterize the different stable conformations of the molecule.

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Resolution

Chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from impurities, by-products, and other components in a mixture. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Expected GC-MS Parameters for this compound Analysis:

ParameterTypical Value/Condition
ColumnNon-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17ms) capillary column
Injection Temperature250-300 °C
Oven Temperature ProgramRamped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C)
Carrier GasHelium or Hydrogen
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Ion Trap

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that can be used to identify the compound. The presence of bromine's two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio creates a characteristic isotopic pattern in the mass spectrum, aiding in the identification of brominated compounds. acs.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both volatile and non-volatile compounds. It utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

For a non-polar compound like this compound, reversed-phase HPLC would be the most suitable mode. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. libretexts.org The retention of the analyte is primarily governed by hydrophobic interactions with the stationary phase.

Expected HPLC Parameters for 1,1,3-Tribromo-1-fluoronane Analysis:

ParameterTypical Condition
ColumnReversed-phase C18 or C8
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis (at low wavelength) or Refractive Index (RI)
Flow Rate0.5-1.5 mL/min
Column TemperatureAmbient or slightly elevated (e.g., 30-40 °C)

HPLC is particularly useful for the quantification of this compound. By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined. HPLC can also be used for purity assessment by separating the main compound from any non-volatile impurities.

Theoretical and Computational Studies of 1,1,3 Tribromo 1 Fluorononane

Conformational Analysis and Conformational Isomerism in Branched Halogenated Alkanes

The presence of multiple single bonds in the nonane (B91170) backbone of 1,1,3-Tribromo-1-fluorononane allows for considerable conformational flexibility. maricopa.edu The rotation around these carbon-carbon bonds gives rise to various spatial arrangements of the atoms, known as conformers or conformational isomers. libretexts.org The relative stability of these conformers is governed by a combination of factors, including torsional strain and steric strain. libretexts.org

Torsional strain arises from the repulsion between electron clouds of adjacent bonds, and it is minimized in staggered conformations and maximized in eclipsed conformations. libretexts.orgyoutube.com Steric strain, on the other hand, results from the repulsive interactions between bulky substituent groups that are brought into close proximity. libretexts.org In this compound, the bulky bromine atoms will play a significant role in determining the preferred conformations.

The most stable conformations will be those that minimize both torsional and steric strain. For the C2-C3 bond, for example, a staggered conformation where the large bromine atom on C3 is anti to the tribromofluoromethyl group on C1 would be expected to be of low energy. Gauche interactions, where bulky groups are separated by a dihedral angle of 60°, will be higher in energy due to steric repulsion. libretexts.org The presence of the fluorine atom and the additional bromine atoms further complicates the conformational landscape. Computational methods, particularly DFT, can be used to systematically explore the potential energy surface of the molecule and identify the low-energy conformers. nih.govnih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Br-C3-C2-C1)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.2
Eclipsed5.5

Note: The values in this table are hypothetical and represent the expected trend in relative energies for conformers around the C2-C3 bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants) via Computational Models

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds. bohrium.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants would be of particular interest.

The prediction of NMR parameters is typically a two-step process. First, the geometry of the molecule is optimized using a reliable method like DFT. Then, a specialized calculation is performed on the optimized geometry to compute the NMR properties. The accuracy of the predicted chemical shifts can be improved by using methods that account for solvent effects, either implicitly through a continuum solvation model or explicitly by including solvent molecules in the calculation.

Various computational models exist for predicting NMR chemical shifts, ranging from empirical methods to more sophisticated quantum mechanical approaches. liverpool.ac.uknih.gov Machine learning techniques have also emerged as a powerful tool for accurately predicting NMR spectra based on large datasets of experimental data. nih.govnih.gov These models can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 1,1,3-Tribromo-1-fluoronane, providing valuable information for its characterization.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes, molecular vibrations, and intermolecular interactions.

For this compound, an MD simulation could be used to investigate the flexibility of the nonane chain and the rotational dynamics of the substituent groups. By simulating the molecule in a solvent, it is also possible to study its interactions with the surrounding solvent molecules and to calculate properties such as the solvation free energy. A study on n-nonane, the parent alkane, has utilized molecular dynamics to investigate its vapor-liquid interface, demonstrating the utility of this method for understanding the behavior of long-chain alkanes. mtak.hu

Predictive Modeling of Reactivity and Selectivity in Organohalogen Reactions

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. One approach is to use the electronic properties calculated with DFT, such as the HOMO and LUMO energies and the molecular electrostatic potential, to identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atoms bonded to the electronegative halogen atoms would be expected to be electron-deficient and therefore susceptible to attack by nucleophiles.

More advanced methods involve the calculation of reaction pathways and the determination of activation energies for different possible reactions. This can provide a quantitative prediction of the reaction rates and the product distribution. Machine learning models, trained on large datasets of known reactions, are also being increasingly used to predict the outcomes of chemical reactions. nih.govchemrxiv.org These models can identify patterns in reactivity that are not immediately obvious from simple electronic structure considerations. For organohalogen compounds, predictive models can be developed to understand their role in various chemical transformations. nih.govresearchgate.net

Applications and Role of 1,1,3 Tribromo 1 Fluorononane As a Synthetic Building Block

Utilization as a Precursor for Diverse Fluorinated Organic Scaffolds

Based on the principles of organic synthesis, the structure of 1,1,3-Tribromo-1-fluorononane suggests its potential as a precursor for various fluorinated organic scaffolds. The presence of both bromine and fluorine atoms on the same carbon atom, as well as an additional bromine atom at the 3-position, offers multiple sites for chemical modification.

Synthesis of Fluorinated Alkenes and Cyclic Compounds

The arrangement of halogens in this compound could theoretically allow for dehydrohalogenation or reductive elimination reactions to form fluorinated alkenes. nih.gov The specific regioselectivity and stereoselectivity of such reactions would depend on the reaction conditions and reagents employed. While there are established methods for synthesizing fluoroalkenes from polyhalogenated alkanes, no specific examples utilizing this compound are documented. nih.govresearchgate.net

Role in the Preparation of Complex Brominated Organic Molecules

The three bromine atoms in this compound represent potential handles for the introduction of other functional groups or for the formation of new carbon-carbon bonds. Through reactions such as nucleophilic substitution or cross-coupling reactions, the bromine atoms could be replaced to build more complex molecular architectures. However, the literature does not currently contain specific examples of this compound being used for the synthesis of complex brominated molecules.

Development of Specialty Chemicals and Advanced Materials Incorporating Halogenated Subunits (e.g., polymers, ionic liquids)

Halogenated compounds are known to be valuable components in the development of specialty chemicals and advanced materials. For instance, the incorporation of fluorine can impart unique properties such as thermal stability and chemical resistance to polymers. mdpi.com Similarly, halogenated organic moieties are sometimes used in the synthesis of ionic liquids, which have applications as solvents and electrolytes. scbt.comencyclopedia.pubsigmaaldrich.com While it is conceivable that this compound could serve as a monomer or a precursor for such materials, there is no current research to support this.

Green Chemistry Considerations in the Synthesis and Application of Halogenated Compounds

The synthesis and use of any halogenated compound raise important considerations from a green chemistry perspective. The principles of green chemistry advocate for the use of less hazardous substances, the maximization of atom economy, and the design of energy-efficient processes. nih.govpaperpublications.org The synthesis of this compound would ideally be designed to minimize waste and avoid the use of toxic reagents and solvents. dlut.edu.cnresearchgate.net Furthermore, the lifecycle of the compound and any materials derived from it should be considered to minimize environmental persistence and toxicity. youtube.com Without specific synthetic routes or applications documented for this compound, a detailed green chemistry analysis is not possible.

An exploration of this compound reveals a landscape ripe with potential for future scientific inquiry. While specific research on this compound is nascent, the broader field of polyhalogenated alkanes provides a roadmap for future investigations. Emerging research avenues are set to redefine our understanding and application of such complex molecules, driven by advancements in sustainable synthesis, reaction discovery, computational chemistry, and interdisciplinary collaborations.

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